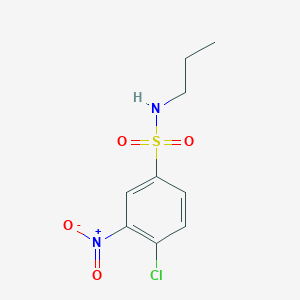

4-chloro-3-nitro-N-propylbenzenesulfonamide

CAS No.: 43041-68-5

Cat. No.: VC3833969

Molecular Formula: C9H11ClN2O4S

Molecular Weight: 278.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43041-68-5 |

|---|---|

| Molecular Formula | C9H11ClN2O4S |

| Molecular Weight | 278.71 g/mol |

| IUPAC Name | 4-chloro-3-nitro-N-propylbenzenesulfonamide |

| Standard InChI | InChI=1S/C9H11ClN2O4S/c1-2-5-11-17(15,16)7-3-4-8(10)9(6-7)12(13)14/h3-4,6,11H,2,5H2,1H3 |

| Standard InChI Key | LGVAAFDSZVYNED-UHFFFAOYSA-N |

| SMILES | CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

| Canonical SMILES | CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 4-chloro-3-nitro-N-propylbenzenesulfonamide, reflects its substitution pattern:

-

Chloro and nitro groups at positions 4 and 3 on the benzene ring

-

Propylsulfonamide moiety at position 1

Key properties:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₁ClN₂O₄S | |

| Molecular weight | 278.71 g/mol | |

| SMILES | CCCNS(=O)(=O)C1=CC(=C(Cl)C=C1)N+=O | |

| logP | 3.13 | |

| Polar surface area | 107.35 Ų |

The nitro group enhances electrophilicity, while the sulfonamide contributes to hydrogen-bonding capacity, influencing solubility and receptor interactions .

Synthesis and Manufacturing

Primary Synthesis Route

The standard preparation involves a two-step process:

-

Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride:

-

Amination with propylamine:

Physicochemical Properties

Stability and Solubility

| Parameter | Value | Source |

|---|---|---|

| Melting point | Not reported | – |

| Boiling point | 411°C (predicted) | |

| Density | 1.415 g/cm³ | |

| Water solubility | Low (logSw = -3.59) | |

| pKa | 10.25 ± 0.50 |

The low water solubility necessitates formulation with organic solvents (e.g., DMSO) for biological assays .

Biological Activity and Applications

Specialty Chemical Uses

-

Ferroptosis inhibition: Sulfonamide analogs of ferrostatin-1 exhibit EC₅₀ < 1 µM in cell protection assays .

-

Polymer precursors: Nitro groups facilitate further functionalization for high-performance materials .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315 (skin irritation) | Wear gloves/lab coat | |

| H319 (eye damage) | Use safety goggles | |

| H335 (respiratory irritation) | Use fume hood |

Recent Advances and Future Directions

Innovations in Synthesis

-

N-Heterocyclic carbene (NHC) catalysis: Enables SuFEx click chemistry for sulfonamide diversification .

-

Continuous flow systems: Improve yield and reduce reaction time for nitro-sulfonamide coupling .

Drug Discovery Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume